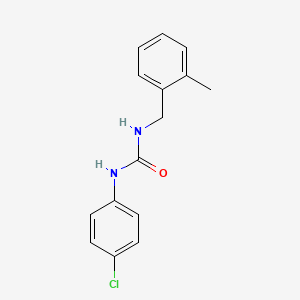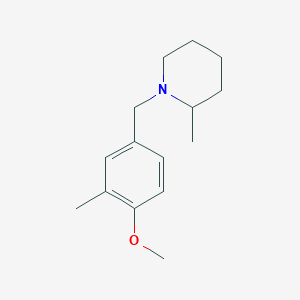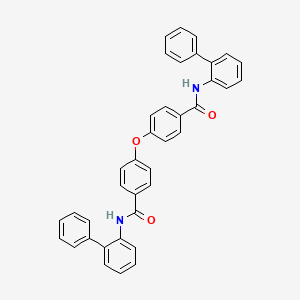![molecular formula C17H19FN2O B5014121 3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5014121.png)
3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol, also known as F13714, is a chemical compound with potential therapeutic applications. It belongs to the class of phenylpiperazine derivatives and has been studied extensively in recent years due to its unique properties.
作用机制
The mechanism of action of 3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters. It also activates the PI3K/Akt/mTOR signaling pathway, which is associated with cell survival and growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are associated with mood regulation. It also inhibits the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters. This compound has been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. It has also been shown to induce apoptosis in cancer cells and inhibit their growth.
实验室实验的优点和局限性
3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments. It is easy to synthesize and has a high yield. Its purity is also satisfactory, making it suitable for various experiments. However, this compound has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. It also has limited solubility in water, which can affect its bioavailability.
未来方向
There are several future directions for the study of 3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol. One direction is to further investigate its mechanism of action, which can provide insights into its potential therapeutic applications. Another direction is to study its effects on different types of cancer and Alzheimer's disease. It is also important to study the pharmacokinetics and pharmacodynamics of this compound, which can provide information on its safety and efficacy. Finally, the development of new synthesis methods and analogs of this compound can lead to the discovery of more potent and selective compounds.
合成方法
The synthesis of 3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol involves the reaction of 4-(2-fluorophenyl)piperazine with 3-hydroxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization, resulting in the formation of this compound. The yield of this synthesis method is high, and the purity of the final product is also satisfactory.
科学研究应用
3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant activity against a variety of diseases, including cancer, Alzheimer's disease, and depression. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, this compound has been found to inhibit the formation of beta-amyloid plaques and improve cognitive function. In depression, this compound has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are associated with mood regulation.
属性
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-16-6-1-2-7-17(16)20-10-8-19(9-11-20)13-14-4-3-5-15(21)12-14/h1-7,12,21H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPFXODRMQPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5014039.png)
![2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B5014050.png)

![2,2-dimethyl-6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2,3-dihydro-4H-pyran-4-one](/img/structure/B5014060.png)

![methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5014072.png)

![5-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5014080.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5014092.png)
![1-benzyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5014094.png)
![4-[5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5014100.png)
![2-[(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5014110.png)
![2-methyl-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B5014113.png)
